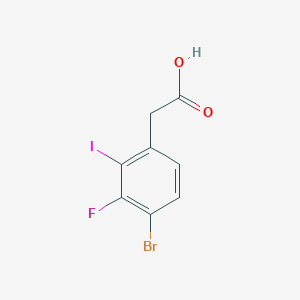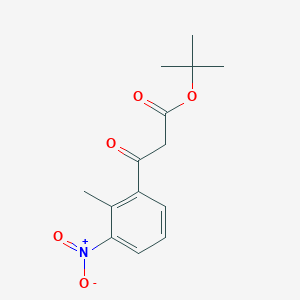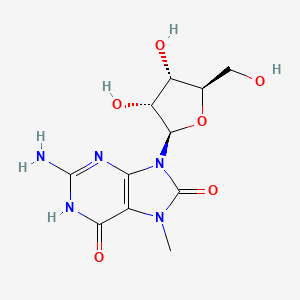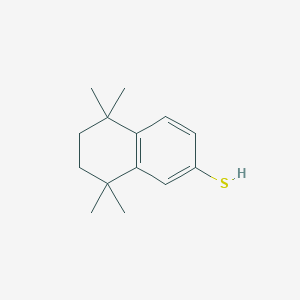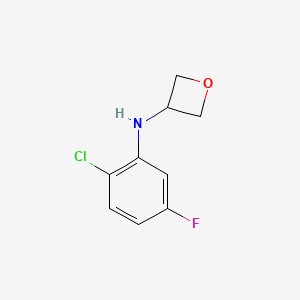
N-(2-chloro-5-fluorophenyl)oxetan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-fluorophenyl)oxetan-3-amine is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. The compound consists of an oxetane ring, which is a four-membered cyclic ether, attached to an amine group and a substituted phenyl ring. The presence of both chloro and fluoro substituents on the phenyl ring adds to its reactivity and potential utility in different chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-fluorophenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group and the substituted phenyl ring. One common method involves the use of epoxide ring-opening reactions. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide can result in the formation of oxetanes . The reaction conditions often require moderate heating and the use of specific reagents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxide ring-opening reactions followed by subsequent functionalization steps. The choice of reagents and reaction conditions is optimized to ensure high efficiency and yield while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chloro-5-fluorophenyl)oxetan-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.
Ring-Opening Reactions: The oxetane ring can be opened under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives, while ring-opening reactions can yield different linear or cyclic compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-5-fluorophenyl)oxetan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(2-chloro-5-fluorophenyl)oxetan-3-amine exerts its effects involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors. The oxetane ring can also play a role in stabilizing the compound’s interaction with its target, leading to specific biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-fluorobenzyl)oxetan-3-amine
- 3-(4-bromo-2-fluorophenyl)oxetan-3-amine
- 3-(2-fluorophenyl)oxetan-3-amine hydrochloride
Uniqueness
N-(2-chloro-5-fluorophenyl)oxetan-3-amine stands out due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and binding properties. This dual substitution pattern is less common and can provide unique advantages in specific applications, such as enhanced selectivity in biological systems or increased stability in chemical reactions.
Eigenschaften
Molekularformel |
C9H9ClFNO |
|---|---|
Molekulargewicht |
201.62 g/mol |
IUPAC-Name |
N-(2-chloro-5-fluorophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H9ClFNO/c10-8-2-1-6(11)3-9(8)12-7-4-13-5-7/h1-3,7,12H,4-5H2 |
InChI-Schlüssel |
QQYPLYCAZFLDJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)NC2=C(C=CC(=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)
![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)
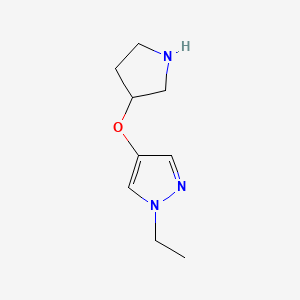

![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)

